N-(5-bromoquinolin-7-yl)decane-1-sulfonamide
Overview
Description
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is a chemical compound that features a quinoline ring substituted with a bromine atom at the 5-position and a decane-1-sulfonamide group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide typically involves the following steps:
Bromination of Quinoline: The quinoline ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: The brominated quinoline is then reacted with decane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Reduction Products: Reduced quinoline derivatives with different reactivity profiles.
Scientific Research Applications
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as 5-bromoquinoline and 7-chloroquinoline share structural similarities.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness: N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is unique due to the combination of the quinoline ring with a bromine substituent and a long-chain sulfonamide group. This unique structure may confer distinct biological activities and reactivity compared to other quinoline or sulfonamide derivatives.
Properties
IUPAC Name |
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2S/c1-2-3-4-5-6-7-8-9-13-25(23,24)22-16-14-18(20)17-11-10-12-21-19(17)15-16/h10-12,14-15,22H,2-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDRMASKQSPSBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.